![molecular formula C20H18N6O3S B2363138 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1116071-35-2](/img/structure/B2363138.png)

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

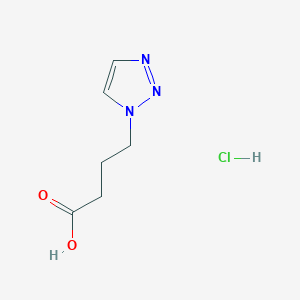

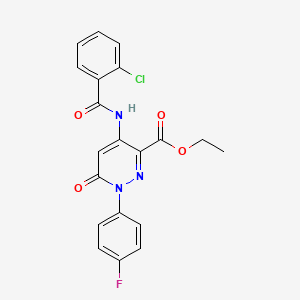

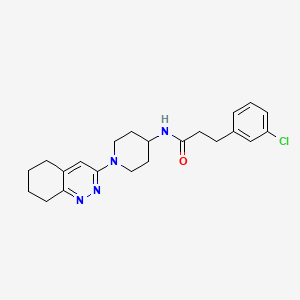

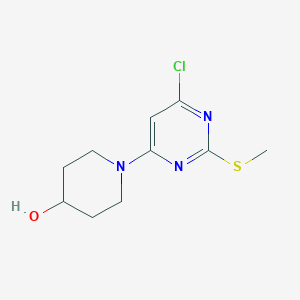

The compound contains several functional groups including a methoxy group, a benzyl group, a quinazolinone group, a sulfanyl group, and a triazole group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization reactions .Molecular Structure Analysis

The compound has a complex structure with multiple rings including a quinazolinone ring and a triazole ring. These rings are likely to contribute to the stability of the compound and its interactions with biological targets .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the methoxy group could undergo demethylation, the sulfanyl group could participate in redox reactions, and the triazole ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications

Chemical Synthesis and Modification

Cyclisation and Rearrangement Processes

Methoxybenzylamino-acetonitriles, which share structural similarities with the compound , have been studied for their ability to undergo spiro-cyclisation and subsequent rearrangement processes. This includes the formation of tetrahydroisoquinoline or 2-benzazepine depending on the substituents involved, showcasing the compound's potential in synthesizing complex heterocyclic structures (Harcourt, Taylor, & Waigh, 1978).

Synthesis of Schiff Bases

Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized, featuring aspects like the compound of interest. These bases have shown significant antioxidant and α-glucosidase inhibitory activities, indicating the compound's relevance in creating biologically active molecules with potential therapeutic applications (Pillai et al., 2019).

Biological Activities

Antimicrobial Activities

The chemical modification of molecules related to the compound of interest has led to the creation of derivatives with enhanced antimicrobial activities against gram-negative bacteria. This suggests the compound's utility in the development of new antibacterial agents (Kishimoto et al., 1984).

Anti-Inflammatory and Antihypertensive Agents

Derivatives synthesized from compounds structurally related to 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide have been evaluated for their diuretic, antihypertensive, and anti-diabetic potential. This indicates the compound's potential scaffold for developing treatments for cardiovascular and metabolic disorders (Rahman et al., 2014).

Enzyme Inhibitory Activities

Studies on triazole analogues related to the compound have shown inhibition potential against enzymes like carbonic anhydrase and cholinesterase. This suggests the compound's possible application in designing enzyme inhibitors for therapeutic purposes (Virk et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3S/c1-29-14-8-6-13(7-9-14)10-26-18(28)15-4-2-3-5-16(15)23-20(26)30-11-17(27)24-19-21-12-22-25-19/h2-9,12H,10-11H2,1H3,(H2,21,22,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBKQZWMMIDDSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2363055.png)

![2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2363062.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)

![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2363070.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)

![2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2363075.png)

![4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2363076.png)